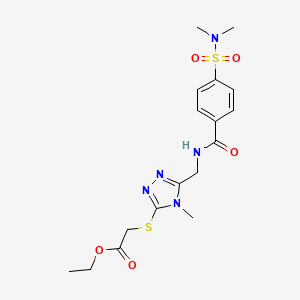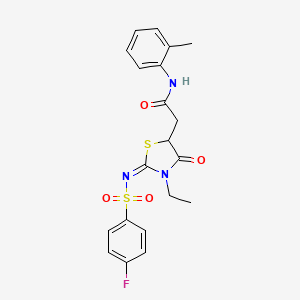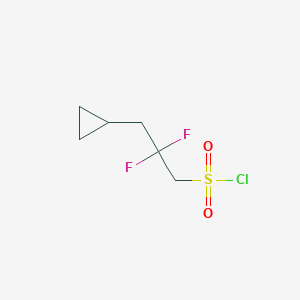
3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1783608-33-2 . It has a molecular weight of 218.65 and its IUPAC name is this compound . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9ClF2O2S/c7-12(10,11)4-6(8,9)3-5-1-2-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The molecular weight is 218.65 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the current literature.Scientific Research Applications
Synthetic Utility in Organic Chemistry
3-Cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis, offering pathways to construct complex molecules through nucleophilic substitution reactions. The compound's utility is highlighted in the regioselective palladium(0) catalyzed nucleophilic substitution, which enables the synthesis of cyclopropylideneethyl derivatives. These derivatives are valuable building blocks with high synthetic potential, offering pathways to optically active methylenecyclopropane derivatives and facilitating tertiary substitution on the cyclopropane ring with organozinc chlorides as nucleophiles (Stolle et al., 1992).
Mechanistic Insights in Sulfur Chemistry
The reactivity and mechanisms of hydrolysis and reactions with tertiary amines in organic media of cyclopropanesulfonyl chloride, a related sulfonate, have been thoroughly investigated. These studies offer insights into the unique behavior of three-membered rings in chemical reactions, revealing mechanisms of hydrolysis similar to simple alkanesulfonyl chlorides and providing a foundation for developing new synthetic strategies (King et al., 1993).
Advancements in Enantioselective Synthesis
Significant advancements in the enantioselective synthesis of cyclopropane derivatives underscore the importance of this compound and its analogs in creating enantiomerically enriched compounds. Such methodologies are crucial for the synthesis of naturally occurring compounds and functionalized cyclic and acyclic alkanes, broadening the scope of cyclopropane chemistry (Abramovitch et al., 2008).
Novel Cycloaddition Reactions
The compound's derivatives have been employed in AlCl3-promoted formal [2 + 3]-cycloaddition reactions with N-benzylic sulfonamides, illustrating an unusual mechanism and expanding the toolbox for constructing highly functionalized indane derivatives. This showcases the compound's role in facilitating new types of chemical transformations (Zhu et al., 2014).
Contribution to Medicinal Chemistry
In medicinal chemistry, derivatives of this compound, specifically perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, have been explored as potential intraocular pressure-lowering agents. These studies highlight the compound's significance in developing novel therapeutic agents with improved solubility and efficacy (Scozzafava et al., 2000).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H314 and H335 suggest that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-cyclopropyl-2,2-difluoropropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(8,9)3-5-1-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLADVVZNXAFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


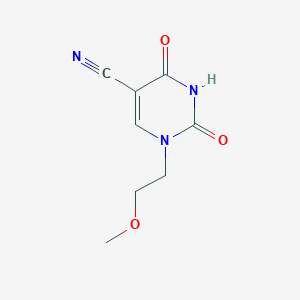
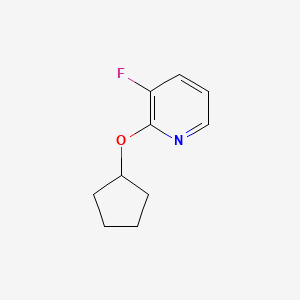
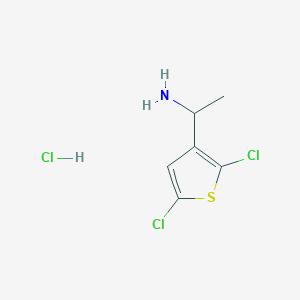
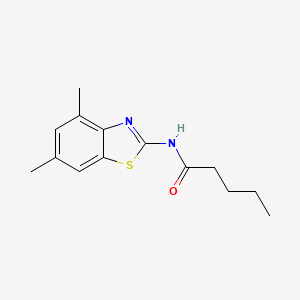

![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2973943.png)
![5-(acetylamino)-2-[(acetyloxy)methyl]-6-(tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate (non-prefer](/img/structure/B2973944.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)
